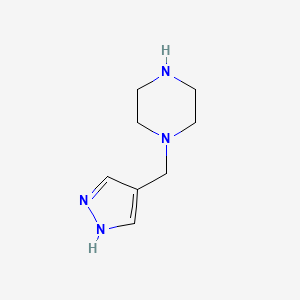

1-(1H-pyrazol-4-ylmethyl)piperazine

描述

属性

IUPAC Name |

1-(1H-pyrazol-4-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-3-12(4-2-9-1)7-8-5-10-11-6-8/h5-6,9H,1-4,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJIXKRXTNKIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemical Properties and Structure

Chemical Structure:

- Molecular Formula: C10H14N4

- Molecular Weight: 206.25 g/mol

- CAS Number: 1339352-93-0

The compound features a piperazine ring substituted with a pyrazole moiety, which is known for its diverse reactivity and ability to interact with biological systems.

Medicinal Chemistry

1-(1H-pyrazol-4-ylmethyl)piperazine has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

- Antidepressant Activity: Research indicates that piperazine derivatives can exhibit antidepressant-like effects in animal models.

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

The biological activity of this compound has been attributed to its ability to modulate enzyme activity and receptor interactions.

Mechanisms of Action:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting mood regulation.

- Receptor Binding: It may bind to serotonin receptors, influencing signaling pathways related to depression and anxiety.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Exhibits potential antidepressant-like effects in animal models | |

| Anticancer | Induces apoptosis in certain cancer cell lines | |

| Enzyme Inhibition | Inhibits enzymes related to neurotransmitter metabolism | |

| Receptor Modulation | Binds to serotonin receptors, affecting mood regulation |

Case Study 1: Antidepressant Activity

A study conducted on the effects of piperazine derivatives demonstrated that this compound showed significant improvement in behavioral tests related to depression when administered to rodents. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Anticancer Effects

In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound was shown to activate caspase pathways leading to apoptosis. This effect was particularly pronounced in breast cancer cell lines, suggesting potential for further development as an anticancer agent.

相似化合物的比较

Anticancer Piperazine Derivatives

Piperazine-based compounds with aromatic substituents exhibit cytotoxicity against cancer cell lines.

Structural Insights : Unlike this compound, these derivatives feature bulkier aromatic or functionalized side chains, enhancing their binding to cellular targets.

Antipsychotic and Serotonergic Piperazine Derivatives

Piperazine moieties are critical in central nervous system (CNS) drug design.

However, the absence of halogen or trifluoromethyl groups (as in mCPP or m-TFMPP) likely alters receptor selectivity.

Antibacterial Piperazine Derivatives

Piperazine derivatives with substituted phenyl groups show antibacterial properties.

Structural Relevance : Bulky substituents (e.g., nitro or halogen groups) enhance antibacterial activity, whereas the pyrazole-methyl group in this compound may offer steric advantages for enzyme inhibition.

准备方法

Cyclocondensation of 1,3-Diketones with Hydrazines

The classical method to synthesize pyrazoles involves the reaction of 1,3-diketones with hydrazine or substituted hydrazines under reflux in suitable solvents. This reaction generates polysubstituted pyrazoles with high regioselectivity and good yields.

- Reaction conditions: Typically carried out in polar aprotic solvents such as DMF or NMP, sometimes with acid catalysis (e.g., HCl) to accelerate dehydration steps.

- Advantages: High yield (up to 95%), short reaction times, and facile work-up.

- Example: Condensation of ethyl acetoacetate with phenylhydrazine to yield 1-phenylpyrazole derivatives.

Alternative Synthetic Routes and Industrial Considerations

Direct Cyclization Methods

Some methods involve direct cyclization of precursors containing both pyrazole and piperazine moieties or their protected derivatives, followed by deprotection steps. For example, cyclization in the presence of Lawesson's reagent has been reported for related pyrazole-piperazine compounds, improving yield and purity while avoiding toxic solvents like pyridine.

Industrial Scale Synthesis

- Continuous flow reactors: Used to optimize reaction parameters such as temperature, pressure, and catalyst concentration, improving yield and scalability.

- Green chemistry protocols: Nano-catalysts like nano-ZnO have been employed to catalyze pyrazole formation under milder and more environmentally friendly conditions.

- Purification: Crystallization and washing steps at controlled temperatures ensure high purity of the final product.

Summary Table of Preparation Methods

Research Findings and Optimization Insights

- The use of aprotic polar solvents and acid catalysis during pyrazole formation enhances regioselectivity and yield.

- Nano-ZnO catalysis offers a green, efficient route to pyrazole derivatives with excellent yields and recyclability of the catalyst.

- Avoiding toxic solvents such as pyridine in cyclization steps by using reagents like Lawesson's reagent improves safety and environmental profiles in industrial production.

- Reaction temperature and solvent choice critically affect the purity and yield of the final this compound product.

- Continuous flow synthesis methods enable better control of reaction parameters, leading to improved reproducibility and scalability.

常见问题

Q. What are the optimal synthetic routes for preparing 1-(1H-pyrazol-4-ylmethyl)piperazine derivatives?

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. For example, 1-(2-fluorobenzyl)piperazine triazoles were synthesized by reacting an alkyne-functionalized piperazine with azidobenzene derivatives in a H₂O:DCM (1:2) solvent system, catalyzed by CuSO₄·5H₂O and sodium ascorbate. Reaction progress was monitored via TLC, and purification involved column chromatography with ethyl acetate/hexane gradients . Alternative methods include coupling pyrazole derivatives with piperazine via Mannich reactions or alkylation, as seen in the synthesis of 4-[4-(1H-indol-3-yl)butyl]piperazines .

Q. Which spectroscopic techniques are most effective for structural characterization?

High-resolution mass spectrometry (HRMS), -NMR, and -NMR are critical. For example, -NMR chemical shifts for piperazine protons typically appear at δ 3.39–4.05 ppm, while pyrazole protons resonate at δ 7.20–8.18 ppm. HRMS with electrospray ionization (ESI) in positive mode confirms molecular formulae (e.g., [M+H] = 328.1597 for a thiourea-piperazine derivative) .

Q. How can reaction yields be improved during synthesis?

Optimize solvent polarity (e.g., THF for thiourea formation), use sonication to homogenize mixtures, and employ excess reagents (e.g., 1.2 equiv. azide derivatives). Post-reaction workup with sequential extraction (ethyl acetate/water) and drying (anhydrous Na₂SO₄ or MgSO₄) enhances purity .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in piperazine-pyrazole hybrids?

Systematically modify substituents on the pyrazole and piperazine rings. For instance, fluorobenzyl groups enhance metabolic stability, while thiourea moieties (e.g., NCT-502) improve kinase inhibition. Use molecular docking to predict binding modes; in one study, triazole derivatives showed strong interactions with EGFR tyrosine kinase’s ATP-binding pocket .

Q. How do researchers resolve contradictions in biological activity data across studies?

Conduct dose-response assays (e.g., IC₅₀ comparisons) and validate target engagement via competitive binding assays. For example, conflicting anticancer activity between analogs may arise from off-target effects, which can be clarified using siRNA knockdown or CRISPR-Cas9 models .

Q. What in vitro assays are recommended for evaluating enzyme inhibition?

Use fluorescence polarization (FP) for phosphoglycerate dehydrogenase (PHGDH) inhibitors or colorimetric assays (e.g., MTT) for cytotoxicity. For kinase targets, employ ADP-Glo™ assays to quantify ATP consumption. Ensure assays include positive controls (e.g., staurosporine for kinases) .

Q. How can molecular dynamics (MD) simulations enhance understanding of pharmacokinetic properties?

Simulate solvation-free energy to predict logP values or blood-brain barrier penetration. For instance, trifluoromethyl groups on pyridinyl-piperazines increase hydrophobicity, aligning with MD-predicted enhanced membrane permeability .

Methodological Considerations

Q. What purification techniques are optimal for polar piperazine derivatives?

Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) resolves polar impurities. For non-polar analogs, silica gel chromatography with ethyl acetate/hexane (1:8) is effective .

Q. How should stability studies be designed for labile analogs?

Conduct accelerated degradation tests under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via LC-MS and identify metabolites using HRMS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。